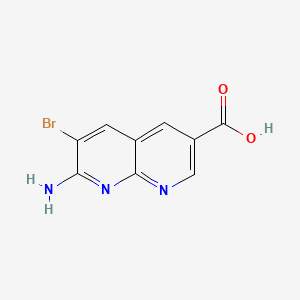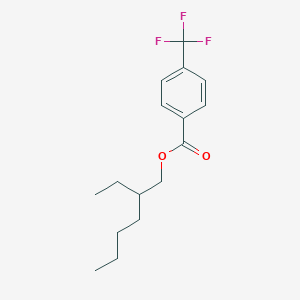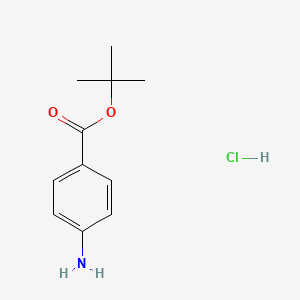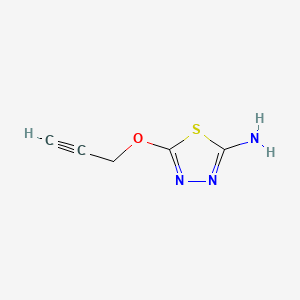
7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the 1,8-naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position, a bromine atom at the 6th position, and a carboxylic acid group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid, can be achieved through several methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The bromine atom at the 6th position can be substituted with other groups, resulting in a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antibacterial and antiviral agents.
Medicine: It is being investigated for its potential use in drug development, particularly for treating bacterial infections.
Industry: The compound finds use in the production of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Wirkmechanismus
The mechanism of action of 7Amino-6-bromo-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds like nalidixic acid exert their effects by inhibiting bacterial DNA synthesis, leading to cell death. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to act similarly by interfering with essential biological processes .
Vergleich Mit ähnlichen Verbindungen
Nalidixic Acid: A 1,8-naphthyridine derivative used as an antibacterial agent.
Gemifloxacin: Another 1,8-naphthyridine derivative used to treat bacterial infections.
1,6-Naphthyridines: These compounds have shown anticancer, anti-HIV, and antimicrobial activities
Uniqueness: Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C9H6BrN3O2 |
|---|---|
Molekulargewicht |
268.07 g/mol |
IUPAC-Name |
7-amino-6-bromo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11/h1-3H,(H,14,15)(H2,11,12,13) |
InChI-Schlüssel |
JMNFDQVASKIHSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=NC2=NC=C1C(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)





![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)




